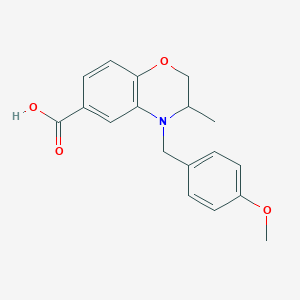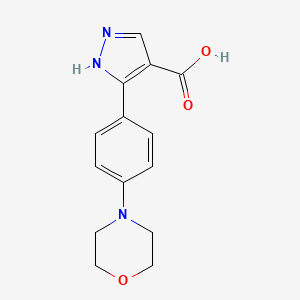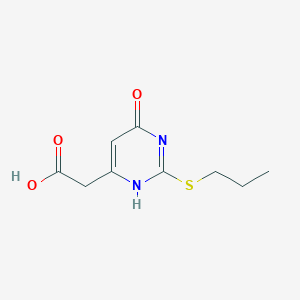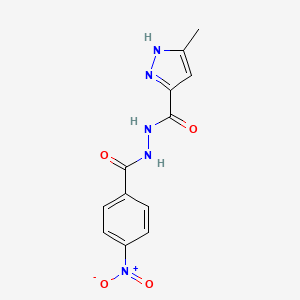![molecular formula C15H16N4O2S B7877236 N-methyl-N-[3-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine](/img/structure/B7877236.png)
N-methyl-N-[3-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[3-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-d][1,3]thiazole core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a methyl group and a glycine moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[3-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Thiazole Ring Construction: The pyrazole intermediate is then subjected to cyclization with a thioamide or a thiourea derivative to form the thiazole ring.
Introduction of the Glycine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[3-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the glycine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyrazolo[3,4-d][1,3]thiazole compounds.
Scientific Research Applications
N-methyl-N-[3-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[3-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in pathogens or cancer cells.
Comparison with Similar Compounds
N-methyl-N-[3-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine can be compared with other similar compounds, such as:
- N-methyl-N-[3-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]alanine
- N-methyl-N-[3-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]valine
These compounds share a similar core structure but differ in the amino acid moiety attached to the pyrazolo[3,4-d][1,3]thiazole ring. The uniqueness of this compound lies in its specific glycine moiety, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[methyl-[3-methyl-1-(3-methylphenyl)pyrazolo[3,4-d][1,3]thiazol-5-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-5-4-6-11(7-9)19-14-13(10(2)17-19)22-15(16-14)18(3)8-12(20)21/h4-7H,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZCOYXEMBPIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=N2)C)SC(=N3)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-({2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)piperidine-3-carboxylic acid](/img/structure/B7877164.png)
![[3,3-dimethyl-5-(piperidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B7877168.png)

![[2-(2,4-dimethylphenyl)-3,4-dimethyl-7-oxo-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetic acid](/img/structure/B7877182.png)
![2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B7877187.png)
![3-{[(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B7877189.png)

![N-cyclopentylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7877198.png)
![2-[(6,7-dimethylspiro[4H-quinoxaline-3,1'-cyclohexane]-2-yl)amino]acetic acid](/img/structure/B7877206.png)
![6-(4-aminophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7877219.png)

![5-{3-[(Cyclopropylcarbonyl)amino]phenyl}nicotinic acid](/img/structure/B7877237.png)

![1-[(2-methyl-2,3-dihydro-4H-1,4-benzothiazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B7877256.png)
